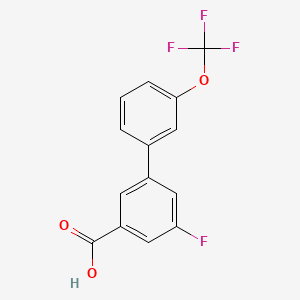

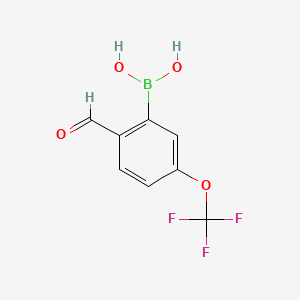

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 300.21 . The IUPAC name for this compound is 5-fluoro-3’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) .Applications De Recherche Scientifique

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer chemotherapy. These compounds have demonstrated clinical utility in the palliation of patients suffering from advanced cancer, especially tumors of the breast and gastrointestinal tract. The pharmacokinetics, mechanisms of action, and therapeutic efficacy of 5-FU and its derivatives have been a subject of considerable research interest.

Clinical Applications and Mechanisms : Studies have shown that 5-FU and its derivatives like 5-fluoro-2′-deoxyuridine (5-FUDR) are useful in the treatment of various cancers due to their ability to inhibit thymidylate synthase, thereby interfering with DNA synthesis in cancer cells. Efforts to enhance the activity of 5-FU through combinations with other agents such as folinic acid have yielded promising results, improving patient survival rates compared to 5-FU alone (Heidelberger & Ansfield, 1963); (Abbruzzese & Levin, 1989).

Synthesis and Bio-Distribution : Research has focused on the synthesis of 5-FU, including methods that incorporate radioactive and stable isotopes to study its metabolism and bio-distribution. These studies have been crucial for understanding how 5-FU and related compounds can be more precisely used to treat cancer, paving the way for their application in personalized medicine (Gmeiner, 2020).

Mécanisme D'action

Target of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been identified as a fusion inhibitor of the influenza a virus .

Mode of Action

It’s worth noting that the similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, inhibits the membrane fusion between the influenza a virus and the endosome of the host cells .

Biochemical Pathways

The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may affect pathways related to viral entry into host cells.

Result of Action

The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may prevent the entry of the virus into host cells, thereby inhibiting infection.

Propriétés

IUPAC Name |

3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIABJVEIPIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691768 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261460-04-1 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)

![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)